molecular formula C6H12O B1294646 4-Methyl-1-penten-3-OL CAS No. 4798-45-2

4-Methyl-1-penten-3-OL

Cat. No. B1294646
CAS RN: 4798-45-2
M. Wt: 100.16 g/mol
InChI Key: SZKVYEHTIWILMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-Methyl-1-penten-3-OL, is a derivative of pentene and is related to various research studies focusing on the structural and chemical properties of similar molecules. While the provided papers do not directly address 4-Methyl-1-penten-3-OL, they offer insights into the properties and behaviors of closely related compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and the use of catalysts. For instance, the synthesis of 4-Penten-4-olides from allylic alcohols involves orthoester Claisen rearrangement, iodolactonization, and hydrogen iodide elimination . Similarly, the stereospecific synthesis of 3-Methyl-5-Phenylsulfonyl-3E-Penten-1-ol is achieved through a multi-step process starting from 4-hydroxyl-2-butone, with a key step being the stereospecific rearrangement of allylic alcohol . These methods highlight the intricate steps and conditions required for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of polymers related to 4-Methyl-1-pentene is characterized by various forms and crystalline structures. For example, isotactic poly(4-methylpentene-1) can exist in different polymorphic forms, with form III having a tetragonal unit cell and form II having a monoclinic unit cell . The introduction of different monomers can lead to significant changes in the structure and properties of the copolymers, as seen in the study of 4-methyl-1-pentene copolymers with 1,5-hexadiene . These findings demonstrate the complexity and variability of the molecular structures of these materials.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4-Methyl-1-penten-3-OL are diverse. For instance, the polymerization of 4-methyl-1-pentene using α-diimine nickel catalysts results in amorphous elastomers with various types of branches and microstructural units . The study of isotactic poly((R,S)-3-methyl-1-pentene) reveals the influence of monomer chirality on the helical chains and the conformation of lateral groups . These studies provide insights into the reactivity and the resulting structures of the polymers formed from such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials related to 4-Methyl-1-penten-3-OL are influenced by their molecular structures. For example, the presence of different modifications in isotactic poly(4-methylpentene-1) is associated with energy minima in the conformational energy map . The introduction of rigid cyclic units into copolymers can lead to the formation of ordered molecular aggregates in the amorphous states . Additionally, the crystal structure of isotactic poly(4-methyl-1-pentene) in form II shows statistical disorder, which is an example of symmetry breaking in polymer crystals . These properties are crucial for understanding the behavior and potential applications of these materials.

Scientific Research Applications

Polymerization and Material Science

4-Methyl-1-penten-3-OL is used in the polymerization process. It is polymerized with α-diimine nickel complexes, leading to amorphous elastomers with low glass transition temperature. The polymers demonstrate various types of branches and microstructural units, influencing their properties and applications in material science (Gao et al., 2011).

Synthesis and Chemical Production

The compound plays a role in the synthesis of other chemicals. Studies have been conducted to improve the synthesis conditions and routes for 4-Methyl-3-decen-5-ol, a derivative of 4-Methyl-1-penten-3-OL, enhancing product yield and facilitating industrial production (Li Xiao-xiang, 2009).

Dielectric and Energy Storage Applications

Poly-4-methyl-1-pentene, derived from 4-Methyl-1-penten-3-OL, is used as a dielectric material in energy storage applications. Its dielectric performance compares to biaxially oriented polypropylene, a widely used dielectric material for capacitors. It is suitable for applications demanding high energy density, low dielectric loss, and high-temperature operation (B. Ghule et al., 2021).

Chemical Modification and Functionalization

4-Methyl-1-penten-3-OL undergoes various chemical modifications, influencing its properties and applications. For instance, hydroformylation reactions of this compound in water have shown dependency on solution ionic strength and temperature, leading to a range of product selectivities (J. Sullivan et al., 2004).

Future Directions

In terms of future directions, one study suggests obtaining the raw PMP resin for the coating-free or less coating fiber through the copolymerization of 4M1P and a silicon-containing monomer .

properties

IUPAC Name

4-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKVYEHTIWILMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875630
Record name 4-METHYL-1-PENTEN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-penten-3-OL

CAS RN

4798-45-2
Record name 4-Methyl-1-penten-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4798-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Penten-3-ol, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-3-ol, 4-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYL-1-PENTEN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpent-1-en-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-penten-3-OL
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-penten-3-OL
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-penten-3-OL
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-penten-3-OL
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-penten-3-OL
Reactant of Route 6
4-Methyl-1-penten-3-OL

Citations

For This Compound
77
Citations
IN Nazarov, MV Mavrov - Bulletin of the Academy of Sciences of the USSR …, 1959 - Springer
… One of the methods of preparing this diene consists in the dehydration of G e alkenols, namely 4-methyl-1-penten-3-ol (I), 2-methyl-4-penten-2-ol (II), 2-methyl-3-penten-2-ol CllI), and 4-…
Number of citations: 3 link.springer.com
IN Nazarov, MV Mavrov - Bulletin of the Academy of Sciences of the USSR …, 1958 - Springer
… A systematic study was made of the catalytic dehydration of 4-methyl-1-penten-3-ol (Ia), 3,4-dimethyl-1--penten-3-ol (Ib), 3-isopropyl-4-methyl-1-penten-3-ol (Ic), 2-methyl-4-penten-2-ol (…
Number of citations: 3 link.springer.com
B Gaspardo, G Procida, B Toso, B Stefanon - Meat science, 2008 - Elsevier
… The 12 compounds included as independent variables were methanol, ethanol, 1-propanol, 4-methyl-1-penten-3-ol, 2-methyl-3-buten-2-ol, isobutanol, n-butanol, 1-penten-3-ol, 2-…
Number of citations: 84 www.sciencedirect.com
MT Morales, JJ Rios, R Aparicio - Journal of Agricultural and Food …, 1997 - ACS Publications
A thermoxidation process has been applied to extra-virgin olive oil to develop new knowledge on the evolution of the volatile compounds responsible for virgin olive oil flavor during …
Number of citations: 442 pubs.acs.org
R Aparicio, MT Morales, V Alonso - Journal of Agricultural and …, 1997 - ACS Publications
… Arbequina variety is clearly characterized by the low concentration of (Z)-3-hexenal (28) and high concentration of (E)-3-hexenal (27), ethenylbenzene (39), 4-methyl-1-penten-3-ol (58), …
Number of citations: 195 pubs.acs.org
DR Hollingsworth - 1989 - search.proquest.com
… High stereoselectivity was observed when ethers derived from 4-methyl-1-penten-3-ol and 1-phenyl-2-propen-1-ol were cyclized using mercuric acetate as the electrophile. The …
Number of citations: 0 search.proquest.com
R Aparicio, MT Morales, MV Alonso - Journal of the American Oil …, 1996 - Springer
… In the ripe fruit sector appear (with greater information) the volatiles alcohol C 6 (number 61) (sweet), 4-methyl-1-penten-3-ol (number 60) (sweet), 2,4hexadienal (number 52), (E)-3-…
Number of citations: 226 link.springer.com
XH Huang, X Zheng, ZH Chen, YY Zhang, M Du… - Food Research …, 2019 - Elsevier
… pentanal, hexanal, heptanal, 4-methyl-1-penten-3-ol, 2-ethyl-1-… no odor detected from 4-methyl-1-penten-3-ol by sniffing as … Therefore, 4-methyl-1-penten-3-ol and 2-ethyl-1-hexanol …
Number of citations: 82 www.sciencedirect.com
D Tura, O Failla, D Bassi, S Pedo, A Serraiocco - Scientia Horticulturae, 2008 - Elsevier
Sensory quality is an important property of virgin olive oil and is affected by different volatile and phenolic compounds. Their levels may be influenced by many factors, and one of the …
Number of citations: 85 www.sciencedirect.com
X BAI, L TENG, D Lü, H QI - Journal of Integrative Agriculture, 2014 - Elsevier
Compared to other melon types, oriental sweet melon (Cucumis melo var. makuwa Makino) is quite a different species with a shorter shelf-life due to its typical climacteric behavior and …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.